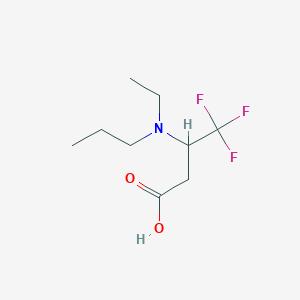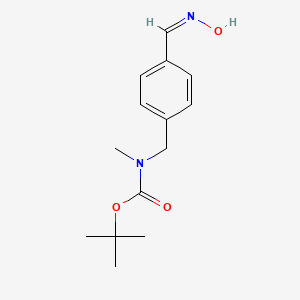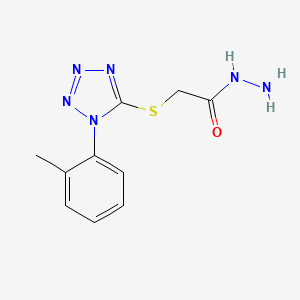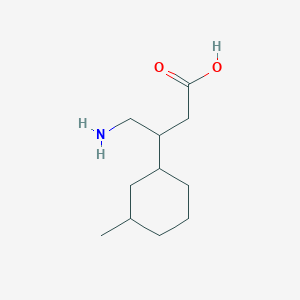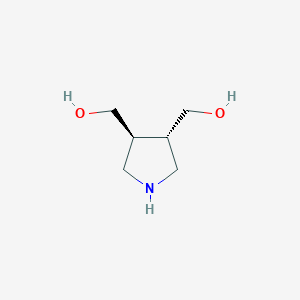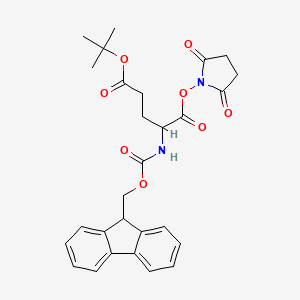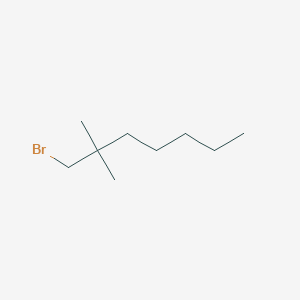![molecular formula C8H4ClF2NS B13644891 5-Chloro-2-(difluoromethyl)benzo[d]thiazole](/img/structure/B13644891.png)
5-Chloro-2-(difluoromethyl)benzo[d]thiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Chloro-2-(difluoromethyl)benzo[d]thiazole is a heterocyclic compound that contains a benzothiazole ring substituted with a chlorine atom at the 5th position and a difluoromethyl group at the 2nd position. Benzothiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-(difluoromethyl)benzo[d]thiazole typically involves the reaction of 4-chloro-2-aminobenzenethiol with difluoromethylating agents. One common method includes the use of difluoromethyl sulfone as a reagent under basic conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
5-Chloro-2-(difluoromethyl)benzo[d]thiazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the chlorine and difluoromethyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like sodium hydride and alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and thiols.
Substitution: Various substituted benzothiazole derivatives.
Wissenschaftliche Forschungsanwendungen
5-Chloro-2-(difluoromethyl)benzo[d]thiazole has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, antifungal, and anticancer activities.
Agriculture: The compound is investigated for its use as a pesticide and fungicide due to its bioactive properties.
Materials Science: It is used in the development of advanced materials such as organic semiconductors and fluorescent dyes.
Wirkmechanismus
The mechanism of action of 5-Chloro-2-(difluoromethyl)benzo[d]thiazole involves its interaction with specific molecular targets and pathways. In medicinal applications, it may inhibit enzymes or receptors involved in disease processes. For example, it can act as an enzyme inhibitor by binding to the active site and blocking substrate access . The exact molecular targets and pathways depend on the specific application and the structure of the derivatives formed from the compound .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-5-(trifluoromethyl)benzo[d]thiazole: Similar structure with a trifluoromethyl group instead of a difluoromethyl group.
5-Chloro-2-(substituted phenyl)benzo[d]thiazole: Variations in the phenyl substitution lead to different biological activities.
Uniqueness
5-Chloro-2-(difluoromethyl)benzo[d]thiazole is unique due to the presence of the difluoromethyl group, which imparts distinct electronic and steric properties. This makes it a valuable scaffold for the development of novel bioactive compounds with enhanced potency and selectivity .
Eigenschaften
Molekularformel |
C8H4ClF2NS |
|---|---|
Molekulargewicht |
219.64 g/mol |
IUPAC-Name |
5-chloro-2-(difluoromethyl)-1,3-benzothiazole |
InChI |
InChI=1S/C8H4ClF2NS/c9-4-1-2-6-5(3-4)12-8(13-6)7(10)11/h1-3,7H |
InChI-Schlüssel |
ZOHRGBHJBAOHJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=C1Cl)N=C(S2)C(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


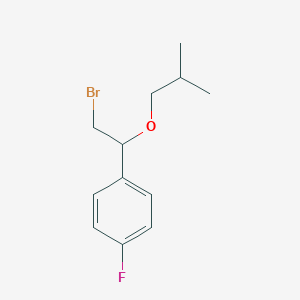



![9-benzyl-4λ6-thia-9-azatricyclo[5.3.0.02,6]decane 4,4-dioxide](/img/structure/B13644847.png)
